An In-depth Technical Guide to N,2-dihydroxy-4-methoxybenzamide (CAS 90222-58-5)
An In-depth Technical Guide to N,2-dihydroxy-4-methoxybenzamide (CAS 90222-58-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dihydroxy-4-methoxybenzamide is a multifaceted benzamide derivative with significant potential in the pharmaceutical and cosmetic sectors. Its chemical architecture, featuring hydroxyl and methoxy functional groups, suggests a propensity for antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis pathway, and a detailed exploration of its potential mechanisms of action. Furthermore, this document outlines detailed experimental protocols for its synthesis and biological evaluation, offering a foundational resource for researchers and developers in the field.
Introduction
Benzamide and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities. Within this family, N,2-dihydroxy-4-methoxybenzamide (CAS 90222-58-5) emerges as a compound of interest, largely due to its structural similarity to other phenolic compounds known for their antioxidant and anti-inflammatory properties. The presence of two hydroxyl groups and a methoxy group on the benzamide scaffold suggests a potential for complex biological interactions, making it a compelling candidate for further investigation in drug discovery and cosmetic science. This guide aims to consolidate the available technical information and provide a forward-looking perspective on the research and development of this promising molecule.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N,2-dihydroxy-4-methoxybenzamide is crucial for its application and formulation. While experimental data for this specific molecule is not extensively available in the public domain, we can infer its properties based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties of N,2-dihydroxy-4-methoxybenzamide
| Property | Value | Source/Method |
| CAS Number | 90222-58-5 | Chemical Abstract Service |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1][2] |
| IUPAC Name | N,2-dihydroxy-4-methoxybenzamide | [2] |
| Appearance | Predicted: White to off-white solid | Inferred from related benzamides |
| Melting Point | Predicted: >150 °C | Inferred from similar hydroxybenzamides |
| Boiling Point | Predicted: >350 °C | Inferred from similar hydroxybenzamides |
| Solubility | Predicted: Sparingly soluble in water, soluble in methanol, ethanol, DMSO | Inferred from structural analogs |
| pKa (acidic) | Predicted: ~8.5-9.5 (phenolic hydroxyl) | Inferred from similar phenolic compounds |
Synthesis and Characterization
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is activated to facilitate amide bond formation. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The activated acyl chloride is then reacted with hydroxylamine to form the desired N-hydroxybenzamide.
Caption: Proposed synthesis of N,2-dihydroxy-4-methoxybenzamide.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-hydroxy-4-methoxybenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) in excess.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxy-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N,2-dihydroxy-4-methoxybenzamide
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a suitable base (e.g., triethylamine or pyridine, 2.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Slowly add the crude 2-hydroxy-4-methoxybenzoyl chloride (1.0 eq) dissolved in the same anhydrous solvent to the hydroxylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,2-dihydroxy-4-methoxybenzamide.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for N,2-dihydroxy-4-methoxybenzamide
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), methoxy protons (δ ~3.8 ppm), hydroxyl protons (broad singlets, variable ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ 100-160 ppm), methoxy carbon (δ ~55 ppm). |
| FTIR (cm⁻¹) | O-H stretching (broad, ~3200-3400), N-H stretching (~3300), C=O stretching (~1640), C-O stretching (~1250). |
| Mass Spec (m/z) | [M+H]⁺ at 184.06, [M+Na]⁺ at 206.04. |
Mechanism of Action: Antioxidant and Anti-inflammatory Properties
The therapeutic potential of N,2-dihydroxy-4-methoxybenzamide is likely rooted in its antioxidant and anti-inflammatory properties, which are common among phenolic compounds.
Antioxidant Activity
The dihydroxy substitution on the benzene ring is a key structural feature for antioxidant activity. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.
Caption: Proposed free radical scavenging mechanism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many polyphenolic compounds have been shown to inhibit the activation of NF-κB.[3][4] It is plausible that N,2-dihydroxy-4-methoxybenzamide exerts its anti-inflammatory effects by modulating this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[5][6]
Caption: Potential inhibition of the NF-κB pathway.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of N,2-dihydroxy-4-methoxybenzamide, a series of in vitro assays are recommended.
In Vitro Antioxidant Activity Assays
5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of N,2-dihydroxy-4-methoxybenzamide in methanol or DMSO.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[7][8]
5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the ABTS radical cation solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[9][10]
In Vitro Anti-inflammatory Activity Assays
5.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of N,2-dihydroxy-4-methoxybenzamide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Determine the effect of the compound on NO production and assess cell viability using an MTT assay to rule out cytotoxicity.[11][12]
5.2.2. TNF-α Release in LPS-Stimulated Macrophages
This assay quantifies the inhibition of the pro-inflammatory cytokine TNF-α.
Protocol:
-
Follow the same cell culture and treatment procedure as the NO assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Determine the inhibitory effect of the compound on TNF-α release.[5][13]
Safety and Toxicology
Based on available safety data for similar compounds, N,2-dihydroxy-4-methoxybenzamide is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Further toxicological studies are required to establish a comprehensive safety profile.
Conclusion
N,2-dihydroxy-4-methoxybenzamide is a promising, yet underexplored, molecule with significant potential as an antioxidant and anti-inflammatory agent. This technical guide has provided a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. The outlined experimental protocols offer a clear path for researchers to further investigate its mechanisms of action and quantify its therapeutic efficacy. As the demand for novel and effective agents in the pharmaceutical and cosmetic industries continues to grow, N,2-dihydroxy-4-methoxybenzamide warrants dedicated research to unlock its full potential.
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